(3S)-3-[4-[[3-(4-Chloro-2-methylphenyl)phenyl]methoxy]phenyl]-3-(1-methylimidazol-2-yl)propanoic acid (3S)-3-[4-[[3-(4-Chloro-2-methylphenyl)phenyl]methoxy]phenyl]-3-(1-methylimidazol-2-yl)propanoic acid AM-3189 is a potent and selective GPR40 Agonist with minimal CNS penetration, superior pharmacokinetic properties and in vivo efficacy comparable to AMG 837. AM-3189 maintains the in vivo efficacy of AMG 837 while displaying a superior pharmacokinetic profile and minimal CNS exposure. Similar to AMG 837, while highly potent on GPR40, AM-3189 was highly selective over the closely related GPCRs, GPR41 and GPR43. 13kdemonstrated low clearance, moderate volume of distribution, and good oral bioavailability. AM-3189 does not penetrate the rat CNS as indicated by a rat brain to plasma ratio of 0.04 at 3 h after an oral dose of 5 mg/kg.
Brand Name: Vulcanchem
CAS No.: 916219-50-6
VCID: VC0518265
InChI: InChI=1S/C27H25ClN2O3/c1-18-14-22(28)8-11-24(18)21-5-3-4-19(15-21)17-33-23-9-6-20(7-10-23)25(16-26(31)32)27-29-12-13-30(27)2/h3-15,25H,16-17H2,1-2H3,(H,31,32)/t25-/m0/s1
SMILES: CC1=C(C=CC(=C1)Cl)C2=CC=CC(=C2)COC3=CC=C(C=C3)C(CC(=O)O)C4=NC=CN4C
Molecular Formula: C27H25ClN2O3
Molecular Weight: 460.9 g/mol

(3S)-3-[4-[[3-(4-Chloro-2-methylphenyl)phenyl]methoxy]phenyl]-3-(1-methylimidazol-2-yl)propanoic acid

CAS No.: 916219-50-6

Inhibitors

VCID: VC0518265

Molecular Formula: C27H25ClN2O3

Molecular Weight: 460.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(3S)-3-[4-[[3-(4-Chloro-2-methylphenyl)phenyl]methoxy]phenyl]-3-(1-methylimidazol-2-yl)propanoic acid - 916219-50-6

CAS No. 916219-50-6
Product Name (3S)-3-[4-[[3-(4-Chloro-2-methylphenyl)phenyl]methoxy]phenyl]-3-(1-methylimidazol-2-yl)propanoic acid
Molecular Formula C27H25ClN2O3
Molecular Weight 460.9 g/mol
IUPAC Name (3S)-3-[4-[[3-(4-chloro-2-methylphenyl)phenyl]methoxy]phenyl]-3-(1-methylimidazol-2-yl)propanoic acid
Standard InChI InChI=1S/C27H25ClN2O3/c1-18-14-22(28)8-11-24(18)21-5-3-4-19(15-21)17-33-23-9-6-20(7-10-23)25(16-26(31)32)27-29-12-13-30(27)2/h3-15,25H,16-17H2,1-2H3,(H,31,32)/t25-/m0/s1
Standard InChIKey GFFXCPIMXLSUGF-VWLOTQADSA-N
Isomeric SMILES CC1=C(C=CC(=C1)Cl)C2=CC=CC(=C2)COC3=CC=C(C=C3)[C@H](CC(=O)O)C4=NC=CN4C
SMILES CC1=C(C=CC(=C1)Cl)C2=CC=CC(=C2)COC3=CC=C(C=C3)C(CC(=O)O)C4=NC=CN4C
Canonical SMILES CC1=C(C=CC(=C1)Cl)C2=CC=CC(=C2)COC3=CC=C(C=C3)C(CC(=O)O)C4=NC=CN4C
Appearance Solid powder
Description AM-3189 is a potent and selective GPR40 Agonist with minimal CNS penetration, superior pharmacokinetic properties and in vivo efficacy comparable to AMG 837. AM-3189 maintains the in vivo efficacy of AMG 837 while displaying a superior pharmacokinetic profile and minimal CNS exposure. Similar to AMG 837, while highly potent on GPR40, AM-3189 was highly selective over the closely related GPCRs, GPR41 and GPR43. 13kdemonstrated low clearance, moderate volume of distribution, and good oral bioavailability. AM-3189 does not penetrate the rat CNS as indicated by a rat brain to plasma ratio of 0.04 at 3 h after an oral dose of 5 mg/kg.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms AM-3189; AM 3189; AM3189.
Reference Zhihua Ma, Daniel C.-H. Lin, Rajiv Sharma, Jinqian Liu, Liusheng Zhu, An-Rong Li, Todd Kohn, Yingcai Wang, Jiwen (Jim) Liu, Michael D. Bartberger, Julio C. Medina, Run Zhuang, Frank Li, Jane Zhang, Jian Luo, Simon Wong, George R. Tonn, Jonathan B. Houze. Discovery of the Imidazole-derived GPR40 Agonist AM-3189. Bioorg. Med. Chem. Lett. In Press, Accepted Manuscript, Available online 17 November 2015.
PubChem Compound 11961321
Last Modified Nov 11 2021
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